molecular formula C28H24N2O8 B12678268 2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid CAS No. 84145-39-1

2,5-Bis((1,3-dioxobutyl)phenylamino)terephthalic acid

Cat. No.: B12678268
CAS No.: 84145-39-1
M. Wt: 516.5 g/mol
InChI Key: QYFDPGMAQSATNL-UHFFFAOYSA-N
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Description

EINECS 282-265-4, also known as 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with epichlorohydrin. The reaction is catalyzed by a base such as sodium hydroxide, which facilitates the formation of the epoxy groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can convert the epoxy groups to alcohols.

    Substitution: The epoxy groups can undergo nucleophilic substitution reactions with amines, alcohols, and thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols react under mild conditions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.

    Biology: Employed in the synthesis of biocompatible materials for medical applications.

    Medicine: Utilized in drug delivery systems due to its ability to form stable and biocompatible polymers.

    Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The compound exerts its effects primarily through the formation of covalent bonds with other molecules. The epoxy groups are highly reactive and can form cross-links with various nucleophiles, leading to the formation of stable and durable materials. The molecular targets include hydroxyl, amino, and thiol groups present in other molecules, facilitating the formation of complex polymer networks.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-butanediol diglycidyl ether
  • 1,2,7,8-diepoxyoctane
  • 1,2,3,4-diepoxybutane

Uniqueness

1,3-bis(2,3-epoxypropoxy)-2,2-dimethylpropane is unique due to its branched structure, which provides enhanced flexibility and reactivity compared to linear epoxy compounds. This structural feature allows for the formation of more complex and durable polymer networks, making it highly valuable in applications requiring robust and resilient materials.

Properties

CAS No.

84145-39-1

Molecular Formula

C28H24N2O8

Molecular Weight

516.5 g/mol

IUPAC Name

2,5-bis[N-(3-oxobutanoyl)anilino]terephthalic acid

InChI

InChI=1S/C28H24N2O8/c1-17(31)13-25(33)29(19-9-5-3-6-10-19)23-15-22(28(37)38)24(16-21(23)27(35)36)30(26(34)14-18(2)32)20-11-7-4-8-12-20/h3-12,15-16H,13-14H2,1-2H3,(H,35,36)(H,37,38)

InChI Key

QYFDPGMAQSATNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(C1=CC=CC=C1)C2=CC(=C(C=C2C(=O)O)N(C3=CC=CC=C3)C(=O)CC(=O)C)C(=O)O

Origin of Product

United States

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